4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
Description
4,5-Dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-carboxamide derivative characterized by a 2,2-dimethoxyethyl substituent on the carboxamide nitrogen. The brominated pyrrole core is critical for binding to biological targets, while the substituent modulates solubility, selectivity, and potency .
Properties
IUPAC Name |
4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2O3/c1-15-7(16-2)4-12-9(14)6-3-5(10)8(11)13-6/h3,7,13H,4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLXIBJRVUCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(N1)Br)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H12Br2N2O3
- Molecular Weight : 356.01 g/mol
- CAS Number : 246511-22-8
- Purity : Generally >90% in research applications
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit anti-tubercular properties by inhibiting the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's lipid biosynthesis.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of pyrrole derivatives, including this compound. The following findings highlight key aspects of its biological activity:
| Compound | Substituent | Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| 1 | None | Weak | N/A |
| 5 | Adamantyl | <0.016 μg/mL | >64 μg/mL |
| 12 | Methyl | 3.7 μg/mL | N/A |
| 14 | 2-Chlorophenyl | Moderate | N/A |
| 19 | CF3 | Reduced | N/A |
The table illustrates that the presence of bulky and electron-withdrawing groups significantly enhances the anti-tubercular activity while maintaining low cytotoxicity levels.
Case Studies and Research Findings
-
Anti-Tubercular Activity :
A study demonstrated that derivatives of pyrrole-2-carboxamides showed potent anti-tubercular activity against M. tuberculosis H37Rv. Notably, compounds with larger substituents exhibited increased potency compared to simpler structures . -
Cytotoxicity Assessment :
In vitro cytotoxicity assays revealed that many derivatives had high selectivity indices, indicating a promising therapeutic window. For instance, compound 5 demonstrated an IC50 greater than 64 μg/mL against Vero cells, confirming low toxicity . -
Metabolic Stability :
The metabolic stability of selected compounds was evaluated using mouse microsomal stability tests. Compounds with specific substituents were found to be more stable than others, suggesting potential for further optimization in drug development .
Scientific Research Applications
Anti-Tubercular Properties
Research indicates that 4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide exhibits significant anti-tubercular activity by inhibiting the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's lipid biosynthesis. This inhibition can potentially lead to the development of new therapeutic agents against tuberculosis.
Table 1: Structure-Activity Relationship (SAR)
| Compound | Substituent | Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| 1 | None | Weak | N/A |
| 5 | Adamantyl | <0.016 μg/mL | >64 μg/mL |
| 12 | Methyl | 3.7 μg/mL | N/A |
| 14 | 2-Chlorophenyl | Moderate | N/A |
| 19 | CF3 | Reduced | N/A |
This table illustrates how structural modifications influence anti-tubercular activity while maintaining low cytotoxicity levels.
Cytotoxicity Assessment
In vitro studies have shown that many derivatives of pyrrole-2-carboxamides possess high selectivity indices, indicating a promising therapeutic window. For instance, compound 5 demonstrated an IC50 greater than 64 μg/mL against Vero cells, confirming its low toxicity.
Anti-Tubercular Activity Case Study
A study published in a peer-reviewed journal highlighted the efficacy of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv. The findings revealed that larger substituents on the pyrrole ring significantly enhanced anti-tubercular potency compared to simpler structures, suggesting that further optimization could yield more effective treatments for tuberculosis.
Metabolic Stability Assessment
The metabolic stability of selected compounds was evaluated using mouse microsomal stability tests. The results indicated that compounds with specific substituents exhibited greater stability, suggesting potential for further optimization in drug development.
Summary of Applications
The applications of this compound can be summarized as follows:
- Antimicrobial Agent : Demonstrated effectiveness against Mycobacterium tuberculosis.
- Potential Drug Development : Promising candidate for developing new anti-tubercular medications due to its mechanism of action.
- Research Tool : Useful in studying structure-activity relationships in medicinal chemistry.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent-Driven Target Specificity :
- Thiazol-2-yl and Benzo[d]thiazol-2-yl derivatives exhibit strong DNA gyrase inhibition, likely due to the planar heterocycles mimicking nucleotide bases .
- Imidazo[1,2-b]pyridazin-3-yl and related heterocycles shift activity toward kinase inhibition, leveraging their ability to occupy hydrophobic pockets in Aurora kinases .
Solubility and Pharmacokinetics :
- Hydroxyalkyl substituents (e.g., 3-hydroxypropyl, 1-hydroxy-2-methylpropan-2-yl) improve aqueous solubility, critical for in vivo applications .
- Aromatic/heteroaromatic substituents (e.g., thiazolyl, thiophenyl) enhance membrane permeability but may reduce solubility .
Synthetic Accessibility: Amide coupling via reflux in MeCN or column chromatography achieves moderate-to-high yields (56–87%) for hydroxyalkyl derivatives . Propargyl and allyl-linked analogues require specialized procedures (e.g., Sonogashira coupling) with lower yields (40–63%) .
Q & A
Q. What are the established synthetic routes for 4,5-dibromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 4,5-dibromo-1H-pyrrole-2-carboxylic acid, which is activated using coupling agents like EDCI/HOBt.
- Step 2: React the activated intermediate with amines (e.g., 2,2-dimethoxyethylamine) to form the carboxamide bond .
- Step 3: Purify via column chromatography and confirm structure using / NMR and HRMS .
Derivatives with heterocyclic substituents (e.g., thiazole, imidazo-pyridazine) are synthesized similarly, with modifications to the amine component .
Q. How are initial biological activities (e.g., antimicrobial, enzyme inhibition) screened for this compound?
Methodological Answer:
- DNA Gyrase Inhibition: Use a supercoiling assay with E. coli DNA gyrase. Measure IC values via gel electrophoresis to quantify inhibition of supercoiled DNA formation .
- Antimicrobial Screening: Employ broth microdilution assays against Gram-negative/-positive bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (Minimum Inhibitory Concentration) values .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR in DMSO-d confirm substituent integration and electronic environments (e.g., pyrrole NH at δ ~12.7 ppm; dimethoxyethyl protons at δ ~3.2–4.5 ppm) .
- HRMS: Validate molecular weight and fragmentation patterns (e.g., [M+H] for CHNOBr: calculated 383.9165, observed 383.9187) .
- IR Spectroscopy: Identify carbonyl (C=O stretch ~1640–1680 cm) and amide (N-H bend ~1520–1560 cm) groups .
Advanced Research Questions
Q. How to design derivatives of this compound for selective DNA gyrase B inhibition?
Methodological Answer:
- Rational Design: Replace the dimethoxyethyl group with heterocycles (e.g., thiazole, imidazo-pyridazine) to enhance binding to the ATPase domain of GyrB. Use molecular docking (e.g., AutoDock Vina) to predict interactions with key residues (e.g., Asp73, Lys103 in E. coli GyrB) .
- Validation: Compare inhibitory activity (IC) against wild-type vs. mutant gyrase strains to confirm target specificity .
Q. How to resolve contradictory data in reported biological activities across studies?
Methodological Answer:
- Source Analysis: Check assay conditions (e.g., enzyme source, buffer pH). For example, E. coli vs. S. aureus gyrase may yield differing IC values due to structural variations .
- SAR Reconciliation: Compare substituent effects. A thiazole group may enhance Gram-negative activity, while a bulky imidazo-pyridazine could reduce cell permeability .
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Q. What mechanistic studies elucidate the compound’s interaction with Aurora kinases?
Methodological Answer:
- Kinase Assays: Use recombinant Aurora A/B kinases in a fluorescence-based ADP-Glo™ assay. Measure IC and values .
- Binding Kinetics: Perform surface plasmon resonance (SPR) to determine association/dissociation rates (, ) and binding affinity () .
- Cellular Validation: Test in cancer cell lines (e.g., HeLa) with phospho-specific antibodies to monitor histone H3 phosphorylation (a marker of Aurora B inhibition) .
Q. How to apply computational methods for SAR optimization?
Methodological Answer:
- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with bioactivity. Train models on datasets from analogues (e.g., thiazole derivatives ).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability with DNA gyrase. Analyze hydrogen bonds (e.g., between carboxamide and Arg76) .
- ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce dimethoxyethyl groups if CYP450 inhibition is predicted) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
